1,2-Cyclopentanedicarboxamide

Vue d'ensemble

Description

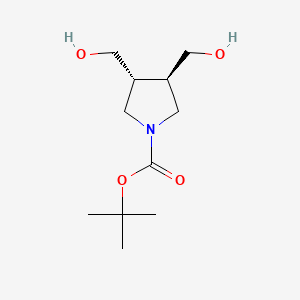

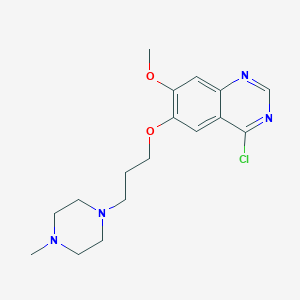

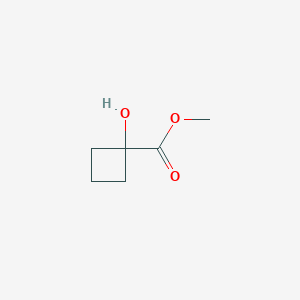

1,2-Cyclopentanedicarboxamide is a chemical compound with the molecular formula C7H12N2O2 . It is widely used in various fields of research and industry.

Synthesis Analysis

The synthesis of 1,2-Cyclopentanedicarboxamide involves heating cyclopentane-1-formamide-2-ammonium formate in an organic solvent until no water exists. Phosphoric acid is then added to react and generate cyclopentane-1-formamide-2-formic acid. The mixture is then heated, dehydrated, and cyclized until no water is generated. The reaction mixture is then dissolved in toluene, cooled, crystallized, and filtered to obtain 1,2-Cyclopentanedicarboxamide .Molecular Structure Analysis

The molecular structure of 1,2-Cyclopentanedicarboxamide is characterized by a molecular formula of C7H12N2O2. It has an average mass of 156.182 Da and a monoisotopic mass of 156.089874 Da .Physical And Chemical Properties Analysis

1,2-Cyclopentanedicarboxamide has a density of 1.2±0.1 g/cm3, a boiling point of 475.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C. It has an enthalpy of vaporization of 73.8±3.0 kJ/mol and a flash point of 241.1±23.2 °C. Its index of refraction is 1.538, and it has a molar refractivity of 39.3±0.3 cm3 .Applications De Recherche Scientifique

Pharmaceutical Intermediates

Cyclopentane-1,2-dicarboxamide is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for drugs targeting different therapeutic areas, including anti-inflammatory and anti-diabetic medications . The compound’s ability to form stable amide bonds makes it valuable in medicinal chemistry for creating complex molecules.

Catalysis in Organic Synthesis

In organic chemistry, cyclopentane-1,2-dicarboxamide serves as a ligand in catalytic processes. Its structure can stabilize transition metal complexes, which are crucial in facilitating various organic reactions. This application is particularly significant in the synthesis of fine chemicals and pharmaceuticals, where precise control over reaction conditions is required .

Polymer Chemistry

Cyclopentane-1,2-dicarboxamide is used in the development of novel polymers. Its incorporation into polymer chains can enhance the thermal stability and mechanical properties of the resulting materials. This makes it useful in creating high-performance plastics and resins for industrial applications .

Material Science

In material science, cyclopentane-1,2-dicarboxamide is explored for its potential in creating advanced materials with specific properties. For instance, it can be used to synthesize materials with enhanced conductivity or unique optical properties. These materials have applications in electronics, photonics, and nanotechnology .

Agrochemical Development

The compound is also utilized in the development of agrochemicals, such as pesticides and herbicides. Its ability to interact with biological systems makes it a valuable component in creating effective and environmentally friendly agrochemical products . Researchers focus on optimizing its properties to enhance efficacy and reduce toxicity.

Biochemical Research

Cyclopentane-1,2-dicarboxamide is employed in biochemical research as a tool for studying enzyme interactions and protein folding. Its stable structure and reactivity allow scientists to use it in various assays and experiments to understand biological processes at a molecular level . This application is crucial for advancing knowledge in biochemistry and molecular biology.

Safety and Hazards

When handling 1,2-Cyclopentanedicarboxamide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mécanisme D'action

Target of Action

Cyclopentane-1,2-dicarboxamide, also known as 1,2-Cyclopentanedicarboxamide, is a compound that has been used as a reactant for the synthesis of various compounds

Mode of Action

It has been used as a reactant in the synthesis of various compounds . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s worth noting that cyclopentane-1,2-dicarboxamide has been used in the synthesis of various compounds

Pharmacokinetics

Its physical and chemical properties such as melting point, boiling point, density, and solubility have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It has been used as a reactant in the synthesis of various compounds , suggesting it may have potential applications in chemical synthesis.

Action Environment

Its physical and chemical properties such as solubility and stability at room temperature have been reported . These properties can be influenced by environmental factors such as temperature and pH.

Propriétés

IUPAC Name |

cyclopentane-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNHEBAJXZVWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337319 | |

| Record name | 1,2-Cyclopentanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89851-79-6 | |

| Record name | 1,2-Cyclopentanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde](/img/structure/B3058435.png)

![4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B3058443.png)

![Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B3058447.png)